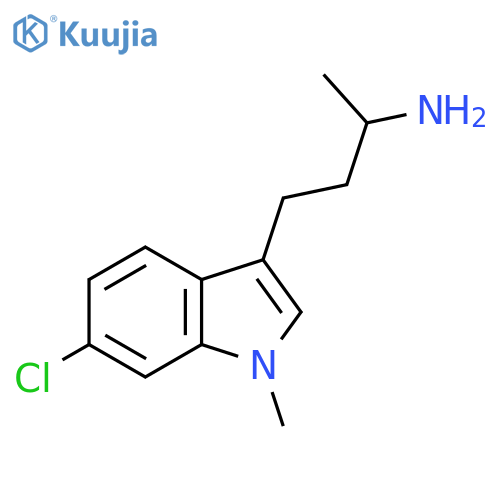Cas no 1368759-19-6 (4-(6-chloro-1-methyl-1H-indol-3-yl)butan-2-amine)

1368759-19-6 structure
商品名:4-(6-chloro-1-methyl-1H-indol-3-yl)butan-2-amine
4-(6-chloro-1-methyl-1H-indol-3-yl)butan-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-(6-chloro-1-methyl-1H-indol-3-yl)butan-2-amine
- 1368759-19-6
- EN300-1981307
-
- インチ: 1S/C13H17ClN2/c1-9(15)3-4-10-8-16(2)13-7-11(14)5-6-12(10)13/h5-9H,3-4,15H2,1-2H3
- InChIKey: NBBHKQNQKOVZRF-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=1)N(C)C=C2CCC(C)N
計算された属性
- せいみつぶんしりょう: 236.1080262g/mol
- どういたいしつりょう: 236.1080262g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 31Ų
4-(6-chloro-1-methyl-1H-indol-3-yl)butan-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1981307-1.0g |
4-(6-chloro-1-methyl-1H-indol-3-yl)butan-2-amine |
1368759-19-6 | 1g |
$1442.0 | 2023-05-27 | ||
| Enamine | EN300-1981307-5.0g |
4-(6-chloro-1-methyl-1H-indol-3-yl)butan-2-amine |
1368759-19-6 | 5g |
$4184.0 | 2023-05-27 | ||
| Enamine | EN300-1981307-0.25g |
4-(6-chloro-1-methyl-1H-indol-3-yl)butan-2-amine |
1368759-19-6 | 0.25g |
$1328.0 | 2023-09-16 | ||
| Enamine | EN300-1981307-10.0g |
4-(6-chloro-1-methyl-1H-indol-3-yl)butan-2-amine |
1368759-19-6 | 10g |
$6205.0 | 2023-05-27 | ||
| Enamine | EN300-1981307-1g |
4-(6-chloro-1-methyl-1H-indol-3-yl)butan-2-amine |
1368759-19-6 | 1g |
$1442.0 | 2023-09-16 | ||
| Enamine | EN300-1981307-0.5g |
4-(6-chloro-1-methyl-1H-indol-3-yl)butan-2-amine |
1368759-19-6 | 0.5g |
$1385.0 | 2023-09-16 | ||
| Enamine | EN300-1981307-2.5g |
4-(6-chloro-1-methyl-1H-indol-3-yl)butan-2-amine |
1368759-19-6 | 2.5g |
$2828.0 | 2023-09-16 | ||
| Enamine | EN300-1981307-0.1g |
4-(6-chloro-1-methyl-1H-indol-3-yl)butan-2-amine |
1368759-19-6 | 0.1g |
$1269.0 | 2023-09-16 | ||
| Enamine | EN300-1981307-5g |
4-(6-chloro-1-methyl-1H-indol-3-yl)butan-2-amine |
1368759-19-6 | 5g |
$4184.0 | 2023-09-16 | ||
| Enamine | EN300-1981307-0.05g |
4-(6-chloro-1-methyl-1H-indol-3-yl)butan-2-amine |
1368759-19-6 | 0.05g |
$1212.0 | 2023-09-16 |
4-(6-chloro-1-methyl-1H-indol-3-yl)butan-2-amine 関連文献
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
1368759-19-6 (4-(6-chloro-1-methyl-1H-indol-3-yl)butan-2-amine) 関連製品
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

TAIXING JOXIN BIO-TEC CO.,LTD.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Kolod Food Ingredients Co.,ltd
ゴールドメンバー
中国のサプライヤー
大量
